molecular formula C16H17F2N5O B12238709 1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

Cat. No.: B12238709
M. Wt: 333.34 g/mol
InChI Key: ZSXRKYVQFUUUEA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and methylpyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the azetidine derivative with an isocyanate or a carbodiimide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanone hydrochloride
  • 6-[1-(2,6-Difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one
  • (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

1-(2,6-Difluorophenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17F2N5O

Molecular Weight

333.34 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea

InChI

InChI=1S/C16H17F2N5O/c1-10-6-7-14(21-20-10)23-8-11(9-23)22(2)16(24)19-15-12(17)4-3-5-13(15)18/h3-7,11H,8-9H2,1-2H3,(H,19,24)

InChI Key

ZSXRKYVQFUUUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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